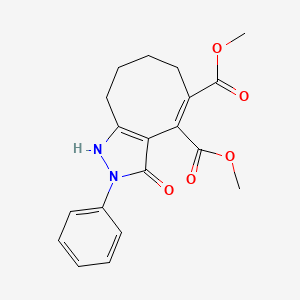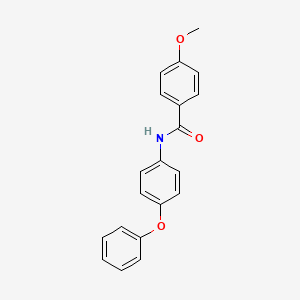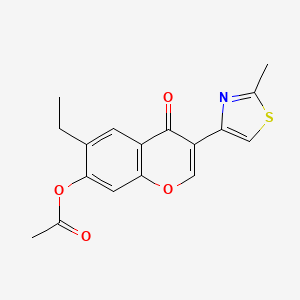
Hydrazinecarbothioamide, 2-((5-chloro-2-hydroxyphenyl)methylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone is a chemical compound with the molecular formula C8H8ClN3OS and a molecular weight of 229.689 g/mol This compound is known for its unique chemical structure, which includes a chloro-substituted benzaldehyde moiety and a thiosemicarbazone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxybenzaldehyde thiosemicarbazone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:
5-chloro-2-hydroxybenzaldehyde+thiosemicarbazide→5-chloro-2-hydroxybenzaldehyde thiosemicarbazone
Industrial Production Methods
While specific industrial production methods for 5-chloro-2-hydroxybenzaldehyde thiosemicarbazone are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted benzaldehyde thiosemicarbazones.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has shown potential as an anticancer agent, with studies indicating its cytotoxic effects on cancer cell lines.
Industry: The compound’s unique chemical properties make it suitable for use in the development of sensors and other analytical tools.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-hydroxybenzaldehyde thiosemicarbazone involves its interaction with various molecular targets and pathways . The compound can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, it can induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells. The thiosemicarbazone group is also known to interact with cellular thiols, disrupting redox homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxybenzaldehyde thiosemicarbazone
- 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone
- 3,5-Dichloro-2-hydroxybenzaldehyde thiosemicarbazone
Uniqueness
5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone is unique due to the presence of the chloro substituent, which enhances its reactivity and biological activity compared to other thiosemicarbazone derivatives. The chloro group can participate in various substitution reactions, providing a versatile platform for the synthesis of novel compounds with potential therapeutic applications.
Propiedades
Número CAS |
20234-13-3 |
|---|---|
Fórmula molecular |
C8H8ClN3OS |
Peso molecular |
229.69 g/mol |
Nombre IUPAC |
[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8ClN3OS/c9-6-1-2-7(13)5(3-6)4-11-12-8(10)14/h1-4,13H,(H3,10,12,14)/b11-4+ |
Clave InChI |
RZCVFQXLRNTPQD-NYYWCZLTSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)/C=N/NC(=S)N)O |
SMILES canónico |
C1=CC(=C(C=C1Cl)C=NNC(=S)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


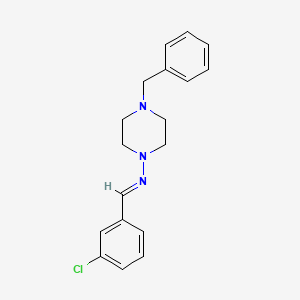
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995091.png)

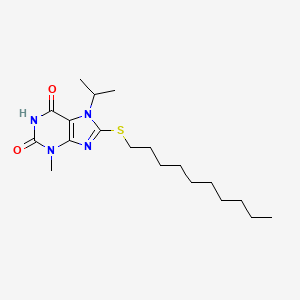

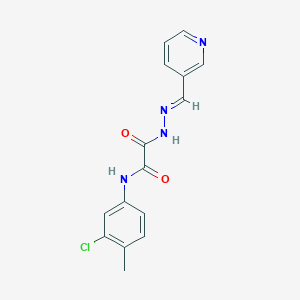
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995128.png)
![3-benzyl-4,8-dimethyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one](/img/structure/B11995131.png)
![3-bromo-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]aniline](/img/structure/B11995146.png)
